2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Description
2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a heterocyclic compound featuring a six-membered thiomorpholine ring with two ketone groups (dione) at positions 3 and 3. The molecule is substituted with a methyl group at position 2 and a 4-(trifluoromethyl)phenyl group at position 4. The sulfur atom in the thiomorpholine ring distinguishes it from oxygen-containing morpholine analogs, influencing its electronic properties and conformational flexibility. The trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-7-11(18)16(10(17)6-19-7)9-4-2-8(3-5-9)12(13,14)15/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCABDCOPPLKTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with 2-methyl-3,5-dioxomorpholine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvent, low to moderate temperature.
Substitution: Nucleophiles such as amines, thiols; conditionsorganic solvent, room temperature to reflux.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-3,5-dione Derivatives
Morpholine-3,5-diones, such as 4-(2-methoxy-4-nitrophenyl)morpholine-3,5-dione , share the dione core but lack sulfur substitution. Key differences include:
- Electronic Effects : The sulfur atom in thiomorpholine increases electron density and polarizability compared to morpholine, altering reactivity in nucleophilic or electrophilic reactions.
- Solubility : Thiomorpholine derivatives generally exhibit lower water solubility due to increased lipophilicity.
4-Thiazolidinones
Compounds like 5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones feature a five-membered thiazolidinone ring. Differences include:
- Ring Size : Thiomorpholine’s six-membered ring allows for more diverse substitution patterns and conformational stability.
- Biological Activity: Thiazolidinones are known for antimicrobial and anti-inflammatory properties, whereas thiomorpholine diones are less studied but may offer improved pharmacokinetic profiles due to the trifluoromethyl group.
Dispirophosphazenes
Tetrachloromonospirocyclotriphosphazenes (e.g., compounds 1 and 2 in ) are phosphorus-nitrogen heterocycles. While structurally distinct, their synthesis via amine-phosphazene reactions shares parallels with thiomorpholine dione preparation (e.g., use of triethylamine for HCl scavenging). However, phosphazenes exhibit higher thermal stability and inorganic character .
Structural and Functional Data Table
Research Findings and Insights
- Synthetic Challenges : Thiomorpholine dione synthesis often requires multistep routes involving cyclization of thioamides or thioureas, contrasting with morpholine diones derived from esterification-lactamization .
- Crystallography : SHELX software (e.g., SHELXL) has been pivotal in resolving the crystal structures of similar diones, revealing hydrogen-bonding networks and π-stacking interactions influenced by the trifluoromethyl group .
Biological Activity
2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a compound of significant interest in biomedical research due to its unique chemical structure and promising biological activities. This compound features a thiomorpholine ring and a trifluoromethyl group, which contributes to its electronic properties and potential pharmacological effects. The molecular formula is C₁₂H₁₀F₃N₁O₂S, with a molecular weight of approximately 289.27 g/mol .
The biological activity of this compound is primarily linked to its interaction with specific receptors involved in inflammation and pain pathways. It has been identified as a potential peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in regulating lipid metabolism and inflammation . Studies have shown that it can effectively regulate central inflammation, suggesting its utility in treating neuroinflammatory conditions .
Pharmacological Effects
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency and selectivity in biological assays due to their ability to modulate receptor interactions . This compound has demonstrated anti-inflammatory and analgesic properties, making it a candidate for further development in therapeutic applications.
Case Studies
- Inflammation Regulation : In a study focusing on neuroinflammation, this compound was found to significantly reduce markers of inflammation in central nervous system models. The results indicated a reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
- Pain Pathway Interaction : Interaction studies revealed that this compound binds to receptors involved in pain signaling pathways. Preliminary data suggest that it may inhibit the activation of these pathways, providing insights into its analgesic potential .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-4-(trifluoromethyl)benzenesulfonamide | Structure | Contains a sulfonamide group, enhancing solubility |
| 3-Trifluoromethylthiophenol | Structure | Exhibits different electronic properties due to sulfur substitution |
| 4-Trifluoromethylaniline | Structure | Lacks the thiomorpholine ring but retains similar electronic characteristics |
These comparisons illustrate the diverse functionalities that can arise from structural variations within the same chemical family.
Synthesis Methods
Various synthesis methods for this compound have been reported. These methods typically involve multiple steps requiring optimization for high yield. The synthesis often includes reactions that form the thiomorpholine ring and introduce the trifluoromethyl group effectively.
Q & A
Basic: What are the recommended methodologies for synthesizing 2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. Key steps include:
- Reflux conditions : Use a mixture of DMF and acetic acid (e.g., 5 mL DMF + 10 mL acetic acid) under reflux for 2–3 hours to facilitate cyclization, as seen in analogous thiomorpholinedione syntheses .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Triethylamine is often used to neutralize byproducts like HCl, followed by filtration and solvent evaporation .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures accurate characterization:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., trifluoromethyl phenyl groups) and thiomorpholine-dione backbone .
- X-ray Crystallography : Resolve stereochemistry and confirm the thiazine-dione ring conformation. Supplementary Information (SI) files in published studies provide detailed crystallographic parameters .
- HPLC-MS : Validate purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
Basic: How do physicochemical properties (e.g., logP, solubility) influence experimental design?
Methodological Answer:
Key properties from experimental data (Table 1) guide solvent selection and biological assays:
Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with fluorinated binding pockets). The trifluoromethyl group’s electron-withdrawing effects can be analyzed via density functional theory (DFT) .
- MD Simulations : Perform molecular dynamics (GROMACS) to assess conformational stability of the thiomorpholine-dione ring in aqueous environments .
- SAR Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition IC) to validate hypothesized binding modes .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine F NMR (to track trifluoromethyl group environments) with IR spectroscopy (C=O and C-S stretches ~1700 cm and ~600 cm, respectively) .
- Isotopic Labeling : Introduce C or N labels at ambiguous positions to clarify signal assignments .
- Crystallographic Refinement : Re-examine X-ray data (e.g., SHELXL software) to detect crystallographic disorder affecting NMR interpretations .
Advanced: What strategies optimize crystallographic analysis for derivatives of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation from saturated DMF/ethanol solutions at 4°C to obtain high-quality single crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets, especially for fluorine-heavy structures .
- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain trifluoromethyl groups using SHELXL’s AFIX commands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
